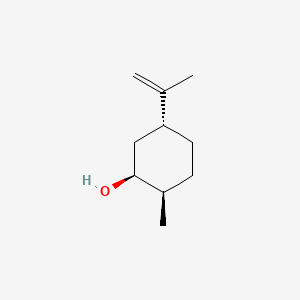
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is a chiral monoterpenoid alcohol derived from carvone It is known for its distinct minty aroma and is commonly found in essential oils of various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- typically involves the hydrogenation of carvone. One common method is the catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature and atmospheric pressure. The hydrogenation process selectively reduces the double bond in carvone, yielding Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- .
Industrial Production Methods
On an industrial scale, the production of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be achieved through continuous flow hydrogenation processes. These processes utilize fixed-bed reactors packed with Pd/C catalyst, allowing for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield dihydrocarveol, where the hydroxyl group is reduced to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carvone, carvone oxime.
Reduction: Dihydrocarveol.
Substitution: Chlorocarveol, various ethers and esters.
Scientific Research Applications
Chemistry
In organic synthesis, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is used as a chiral building block for the synthesis of complex molecules. Its enantiomeric purity makes it valuable for asymmetric synthesis and the development of chiral catalysts .
Biology
In biological research, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine
In the pharmaceutical industry, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is explored for its potential therapeutic effects. It is investigated for its role in modulating biological pathways and its potential use in treating conditions such as inflammation and infections .
Industry
In the fragrance industry, Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is used as a key ingredient in the formulation of perfumes and flavorings. Its minty aroma makes it a popular choice for adding freshness to various products .
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- involves its interaction with biological membranes and enzymes. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Carvone: The parent compound from which Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is derived.
Dihydrocarveol: A reduced form of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- with a methyl group instead of a hydroxyl group.
Menthol: Another monoterpenoid alcohol with a similar minty aroma.
Uniqueness
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it particularly valuable in asymmetric synthesis and chiral applications .
Properties
CAS No. |
18675-33-7 |
|---|---|
Molecular Formula |
C9H11ClSi |
Molecular Weight |
0 |
IUPAC Name |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
SMILES |
CC1CCC(CC1O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















